BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis of 1-Phenyl-2-pentanol:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Phenyl-2-pentanol

Cat. No.: B045728

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for the organic compound 1-Phenyl-2-pentanol. It is
intended for researchers, scientists, and professionals in the field of drug development and
chemical analysis, offering a centralized resource for the spectroscopic characterization of this
molecule.

Data Presentation

The following tables summarize the key spectroscopic data for 1-Phenyl-2-pentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
The proton NMR spectrum provides information on the chemical environment of the hydrogen

atoms in the molecule. The following chemical shifts have been reported for 1-Phenyl-2-
pentanol.[1]
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Chemical Shift (ppm) Multiplicity Assighment
7.30-7.20 m Aromatic C-H
3.80 m CH-OH
2.77,2.67 m CH2-Ph
161-135 m CH2-CH:2
0.93 t CHs

Solvent: CDClIs. Multiplicity: m = multiplet, t = triplet.
13C NMR (Carbon-13 NMR) Data

While a publicly available experimental 13C NMR spectrum with assigned peaks for 1-Phenyl-2-
pentanol is not readily available, the expected chemical shifts can be predicted based on the
molecular structure and typical values for similar chemical environments.

Chemical Shift (ppm) Carbon Assignment
~139 C (quaternary aromatic)
~129 C-H (aromatic)

~128 C-H (aromatic)

~126 C-H (aromatic)

~73 CH-OH

~43 CHz-Ph

~39 CH2-CH:2

~19 CH2-CHs

~14 CHs

Note: These are predicted values and may differ from experimental results.
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Infrared (IR) Spectroscopy

The infrared spectrum reveals the functional groups present in a molecule through their
characteristic vibrational frequencies. The expected IR absorption bands for 1-Phenyl-2-
pentanol are listed below.

Wavenumber (cm~12) Vibration Functional Group
3550 - 3200 (broad) O-H stretch Alcohol

3100 - 3000 C-H stretch Aromatic

3000 - 2850 C-H stretch Aliphatic

1600 - 1450 C=C stretch Aromatic Ring

1300 - 1000 C-O stretch Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, aiding in the determination of the molecular weight and structural features. The
most abundant fragments observed in the mass spectrum of 1-Phenyl-2-pentanol are
presented below.[2]

miz Relative Intensity
92 100 (Base Peak)
91 High

55 High

The fragmentation of alcohols in mass spectrometry often involves alpha-cleavage (cleavage of
the C-C bond adjacent to the oxygen) and dehydration. The prominent peaks at m/z 91 and 92
likely correspond to the tropylium cation and related fragments resulting from cleavage of the
bond between the carbon bearing the hydroxyl group and the benzylic carbon.

Experimental Protocols
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The following sections detail the generalized methodologies for acquiring the spectroscopic
data presented.

NMR Spectroscopy (*H and **C)

Sample Preparation: A sample of 1-Phenyl-2-pentanol (typically 5-25 mg for *H NMR and 20-
100 mg for 13C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as
chloroform-d (CDCls), in a clean, dry NMR tube. A small amount of a reference standard, such
as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to O ppm.

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For *H NMR, the
experiment is typically run at a frequency of 300-600 MHz. A series of radiofrequency pulses
are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For
13C NMR, a higher number of scans is usually required due to the lower natural abundance of
the 13C isotope. Broadband proton decoupling is employed to simplify the spectrum by
removing C-H splitting.

Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The
spectrum is then phased, baseline corrected, and referenced to the TMS signal. Integration of
the peaks in the H NMR spectrum provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 1-Phenyl-2-pentanol, a thin film is prepared by
placing a drop of the neat liquid between two salt plates (typically NaCl or KBr).

Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. An
infrared beam is passed through the sample, and the detector measures the amount of light
that is transmitted at each wavelength. A background spectrum of the salt plates is also
recorded and automatically subtracted from the sample spectrum to eliminate interference from
atmospheric CO2 and water vapor.

Data Processing: The resulting interferogram is converted to a spectrum of transmittance or
absorbance versus wavenumber (cm~?) via a Fourier transform.

Mass Spectrometry (MS)
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Sample Introduction and lonization: A dilute solution of 1-Phenyl-2-pentanol in a volatile
solvent is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS).
In the ion source, the sample molecules are bombarded with high-energy electrons (electron
ionization, El), causing them to lose an electron and form a positively charged molecular ion
(M*).

Mass Analysis: The molecular ions and any fragment ions formed are accelerated into a mass
analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-
charge ratio (m/z).

Detection: A detector records the abundance of ions at each m/z value. The resulting data is
plotted as a mass spectrum, which shows the relative intensity of each ion fragment.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b045728?utm_src=pdf-body-img
https://www.benchchem.com/product/b045728?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 1. DL-1-phenylpentan-2-0l(705-73-7) 1H NMR [m.chemicalbook.com]
e 2. 1-Phenyl-2-pentanol | C11H160 | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Analysis of 1-Phenyl-2-pentanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045728#spectroscopic-data-of-1-phenyl-2-pentanol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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